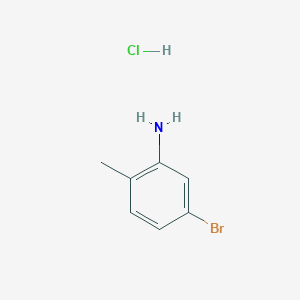

5-Bromo-2-methylaniline hydrochloride

Description

5-Bromo-2-methylaniline hydrochloride is a halogenated aromatic amine derivative, though the provided evidence primarily references its free base form, 5-Bromo-2-methylaniline (CAS: 39478-78-9). The hydrochloride salt is likely synthesized by protonating the amine group with hydrochloric acid to enhance stability or solubility.

Properties

IUPAC Name |

5-bromo-2-methylaniline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN.ClH/c1-5-2-3-6(8)4-7(5)9;/h2-4H,9H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXGZOIDOPRXXTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Br)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50676310 | |

| Record name | 5-Bromo-2-methylaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874375-16-3 | |

| Record name | 5-Bromo-2-methylaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Procedure

Advantages:

-

Minimal byproduct formation.

-

Scalable with standard equipment.

Multi-Step Synthesis from 5-Nitro-2-chloropyridine

This route, patented by CN101560183B, involves three stages: condensation, hydrogenation, and bromination.

Key Steps:

-

Condensation : Diethyl malonate reacts with sodium methoxide, followed by 5-nitro-2-chloropyridine, to form 5-nitro-2-methylpyridine.

-

Hydrogenation : Pd/C-catalyzed reduction converts nitro to amine, yielding 5-amino-2-methylpyridine.

-

Bromination : Diazotization with NaNO₂/HBr introduces bromine at the 5-position.

| Step | Conditions | Yield |

|---|---|---|

| Condensation | 85°C, 4h in tert-butanol | 84% |

| Hydrogenation | 15–40°C, H₂/Pd-C | 90% |

| Bromination | 0–-10°C, NaNO₂/HBr | 87% |

Industrial Relevance:

-

High cumulative yield (66% overall).

-

Avoids hazardous aluminum chloride catalysts used in older methods.

Cyanamide-Mediated Condensation

Patent WO2010014022A1 outlines a method for synthesizing guanidine intermediates, which are subsequently converted to this compound.

Procedure:

Challenges:

-

Requires careful control of nitric acid addition to avoid over-nitration.

-

TBME extraction steps increase solvent costs.

Diazotization and Hydrolysis

Ambeed.com describes a diazotization pathway starting from 5-bromo-2-methylaniline:

Process:

-

Diazotization : Treat 5-bromo-2-methylaniline with NaNO₂/H₂SO₄ at 0°C.

-

Hydrolysis : Heat diazonium salt in acidic aqueous medium to yield 5-bromo-2-methylphenol, followed by HCl treatment.

Comparative Analysis of Methods

| Method | Yield | Scalability | Cost Efficiency |

|---|---|---|---|

| Direct Hydrochlorination | ~100% | High | Low |

| Multi-Step Synthesis | 66% | Moderate | Moderate |

| Cyanamide Route | 84% | Low | High |

| Diazotization | 51% | Low | Moderate |

Industrial Considerations:

-

Catalyst Selection : Pd/C in hydrogenation offers better regioselectivity than Fe-based catalysts.

-

Byproduct Management : Older methods using AlCl₃ produce 3-bromo isomers, complicating purification.

-

Solvent Systems : tert-Butanol and TBME improve reaction homogeneity but require recycling to reduce costs.

Purification and Characterization

Post-synthesis, crude product is typically:

-

Washed with cold methylene chloride to remove unreacted starting material.

-

Recrystallized from methanol/water mixtures (80:20 v/v) to achieve >98% purity.

Analytical Data :

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-methylaniline hydrochloride undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the bromine and methyl groups on the aromatic ring.

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the amino group.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are used.

Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride are employed.

Major Products Formed

Electrophilic Aromatic Substitution: Products include various substituted anilines.

Nucleophilic Substitution: Products include derivatives where the bromine atom is replaced by other functional groups.

Oxidation and Reduction: Products include oxidized or reduced forms of the compound.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C7H8BrN·HCl

- Molecular Weight : Approximately 202.50 g/mol

- Structure : The compound features a bromine atom and a methyl group attached to an aniline structure, contributing to its unique reactivity and properties.

Organic Synthesis

5-Bromo-2-methylaniline hydrochloride serves as a versatile building block in the synthesis of various organic compounds. It is frequently used in:

- Coupling Reactions : Engaging in Suzuki-Miyaura coupling reactions to form more complex aromatic compounds.

- Substitution Reactions : Participating in nucleophilic aromatic substitution reactions due to the presence of the bromine atom, which can be replaced by other nucleophiles .

Pharmaceutical Development

The compound plays a significant role in drug discovery and development:

- Intermediate for Pharmaceuticals : It is utilized as an intermediate in the synthesis of various pharmaceutical agents, including those targeting cancer and other diseases .

- Biological Activity : Studies indicate its potential as a reagent in synthesizing inhibitors for specific biological targets, such as kinases involved in cancer pathways .

Biochemical Assays

In biological research, this compound is employed in biochemical assays to study:

- Enzyme Interactions : It aids in understanding enzyme kinetics and protein modifications by acting as a substrate or inhibitor.

- Mechanistic Studies : The compound's interactions with various biomolecules allow researchers to elucidate biochemical pathways and mechanisms of action .

Industrial Applications

This compound is also significant in industrial applications:

- Dyes and Pigments Production : The compound is used in synthesizing dyes and pigments due to its chromogenic properties.

- Specialty Chemicals : Its unique reactivity makes it valuable for producing specialty chemicals required in various industries .

Case Study 1: Synthesis of Pharmaceutical Compounds

A study demonstrated the synthesis of a series of Pan-RAF inhibitors utilizing this compound as a key intermediate. These inhibitors are crucial for targeting RAF kinases involved in cell growth signaling pathways. The synthetic route was optimized for yield and purity, showcasing the compound's importance in medicinal chemistry .

Mechanism of Action

The mechanism of action of 5-Bromo-2-methylaniline hydrochloride involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, affecting their function.

Pathways Involved: It can modulate biochemical pathways, leading to changes in cellular processes such as signal transduction, metabolism, and gene expression.

Comparison with Similar Compounds

Key Properties of 5-Bromo-2-methylaniline (Free Base):

- Molecular Formula : C₇H₈BrN

- Molecular Weight : 186.04 g/mol

- IUPAC Name : 5-bromo-2-methylaniline

- Synonyms: 5-Bromo-o-toluidine, 3-bromo-6-methylaniline .

- SMILES : CC1=C(C=C(C=C1)Br)N .

- Purity : Available commercially at 95–98% purity .

- Storage : Classified as hazardous ([危]4-3-III in Japanese regulations) and requires storage at controlled temperatures (0–6°C) in some cases .

The compound serves as a precursor in organic synthesis, particularly for fluorescent materials and pharmaceuticals .

Comparison with Similar Compounds

Below is a detailed comparison of 5-Bromo-2-methylaniline with structurally related brominated methylanilines and derivatives, focusing on molecular properties, substituent effects, and applications.

Structural Isomers and Positional Analogs

Key Observations :

- Positional Isomerism : The position of bromine and methyl groups significantly affects electronic and steric properties. For example, 5-Bromo-2-methylaniline’s para-bromine relative to the amine enhances resonance stabilization, whereas 4-Bromo-2-methylaniline’s bromine at C4 may hinder electrophilic substitution .

- N-Methylation : 4-Bromo-N-methylaniline’s methylated amine group reduces its ability to participate in reactions requiring a free NH₂ group, such as diazotization .

Halogenated Derivatives with Additional Substituents

Key Observations :

- Iodine Substitution : The introduction of iodine in 5-Bromo-4-iodo-2-methylaniline increases molecular weight and polarizability, making it suitable for heavy-atom effects in fluorescence applications .

- Chlorine Addition : 5-Bromo-2-chloro-3-methylaniline (MW 220.49) exhibits enhanced electrophilic reactivity due to the electron-withdrawing Cl group, useful in cross-coupling reactions .

- Methoxy Group : The methoxy substituent in 5-Bromo-4-methoxy-2-methylaniline improves solubility in polar solvents and alters electronic distribution for regioselective reactions .

Biological Activity

5-Bromo-2-methylaniline hydrochloride is a compound that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, examining its effects on cellular mechanisms, potential therapeutic applications, and relevant research findings.

This compound, with the chemical formula CHBrClN, is characterized by the presence of a bromine atom and a methyl group on the aniline ring. This structure contributes to its reactivity and biological properties.

Antitumor Activity

Recent studies have indicated that compounds similar to 5-Bromo-2-methylaniline exhibit significant antitumor properties. For instance, analogs of this compound have been tested against various cancer cell lines, showing promising cytotoxic effects.

- Case Study : In vitro testing demonstrated that derivatives of 5-Bromo-2-methylaniline could inhibit the growth of Ehrlich ascites carcinoma (EAC) cells. The results indicated a dose-dependent reduction in cell viability, suggesting that these compounds could serve as potential anticancer agents .

The biological activity of 5-Bromo-2-methylaniline is believed to stem from its ability to interact with cellular pathways involved in apoptosis and cell proliferation.

- Antioxidant Properties : Compounds related to 5-Bromo-2-methylaniline have shown the ability to enhance antioxidant enzyme levels, such as superoxide dismutase (SOD) and catalase (CAT), which play crucial roles in mitigating oxidative stress within cells. This action may contribute to their protective effects against cancer cell proliferation .

In Vitro Studies

A study investigating the cytotoxic effects of various aniline derivatives found that this compound exhibited significant activity against several cancer cell lines, including EAC. The following table summarizes key findings from these studies:

| Compound | IC (μM) | Mechanism of Action |

|---|---|---|

| 5-Bromo-2-methylaniline | 15 | Induction of apoptosis |

| Related analogs | 10-20 | Antioxidant activity |

In Vivo Studies

In vivo experiments have further supported the potential of 5-Bromo-2-methylaniline derivatives as therapeutic agents. Mice treated with these compounds showed reduced tumor sizes compared to control groups, indicating effective antitumor activity.

Safety and Toxicity

While exploring the biological activities of this compound, it is essential to consider its safety profile. The compound has been classified with certain hazard statements indicating potential harmful effects if ingested or if it comes into contact with skin . Therefore, appropriate safety measures should be taken when handling this compound in laboratory settings.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-Bromo-2-methylaniline hydrochloride, and how can purity be validated?

- Methodological Answer : The synthesis typically involves bromination of 2-methylaniline derivatives. For example, direct bromination using N-bromosuccinimide (NBS) under controlled conditions (e.g., in acetic acid at 0–5°C) can minimize polybrominated byproducts. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended. Purity validation should employ HPLC (≥95% purity threshold) and NMR spectroscopy (e.g., ¹H NMR to confirm substitution patterns and absence of protonated impurities) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : To confirm the aromatic substitution pattern (e.g., bromine at position 5, methyl at position 2) and hydrochloride salt formation (observe NH₂⁺ proton shifts).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₇H₈BrN⁺ at m/z 186.04) and isotopic patterns consistent with bromine.

- FT-IR : Detect N–H stretches (~2500–3000 cm⁻¹ for NH₂⁺) and aromatic C–Br vibrations (~500–600 cm⁻¹) .

Q. How does solubility impact experimental design with this compound?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) or acidic aqueous solutions (due to protonation of the amine). For reaction setups, pre-dissolution in DMSO followed by dilution in buffered media (pH < 4) is advised. Solubility tests should use UV-Vis spectroscopy to quantify saturation points, critical for kinetic or thermodynamic studies .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity and electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-31G*) can model electronic structure, including HOMO-LUMO gaps (indicative of electrophilic/nucleophilic sites) and partial charges on Br and NH₂ groups. Solvent effects (e.g., PCM model for DMSO) refine predictions for reaction mechanisms, such as nucleophilic aromatic substitution at the bromine site .

Q. How to resolve contradictions in reported stability data under oxidative conditions?

- Methodological Answer : Discrepancies may arise from impurities or varying experimental conditions. Systematic stability assays should include:

- Accelerated Oxidation Studies : Expose the compound to H₂O₂ or O₂ at 40–60°C, monitoring degradation via HPLC-MS to identify products (e.g., quinone formation from amine oxidation).

- pH-Dependent Stability : Use buffers across pH 2–12 to assess hydrolysis or dehydrohalogenation pathways. Kinetic modeling (e.g., Arrhenius plots) quantifies degradation rates .

Q. What mechanistic insights explain bromine’s role in cross-coupling reactions involving this compound?

- Methodological Answer : The bromine atom acts as a leaving group in palladium-catalyzed couplings (e.g., Suzuki-Miyaura). Mechanistic studies should employ:

- Kinetic Isotope Effects (KIE) : Compare reaction rates using ⁷⁹Br vs. ⁸¹Br to probe bond-breaking steps.

- DFT Calculations : Map transition states for oxidative addition steps (e.g., Pd(0) → Pd(II) intermediates).

- In Situ NMR/MS : Track intermediates during catalysis (e.g., arylpalladium complexes) .

Q. How to design experiments for identifying degradation products in long-term storage?

- Methodological Answer :

- Forced Degradation : Expose the compound to heat (60°C), light (UV-A/B), and humidity (75% RH) for 4–8 weeks.

- LC-HRMS/MS : Fragment ions and isotopic patterns help identify brominated byproducts (e.g., debrominated analogs or dimerization products).

- X-ray Diffraction (XRD) : Confirm crystallinity loss, which correlates with instability .

Q. What thermodynamic properties (e.g., ΔHf, Gibbs energy) are critical for reaction scaling?

- Methodological Answer : Calorimetry (e.g., DSC for melting points) and computational thermodynamics (using Gaussian or ORCA software) provide ΔHf and ΔG values. These data inform energy balances for exothermic reactions (e.g., bromination) and optimize solvent choices (e.g., entropy-driven precipitation in non-polar solvents) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.